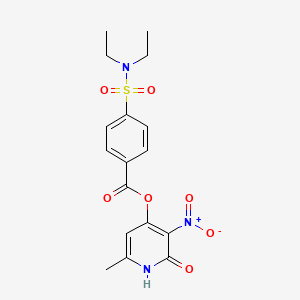

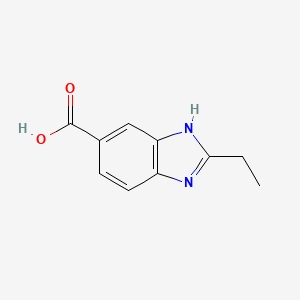

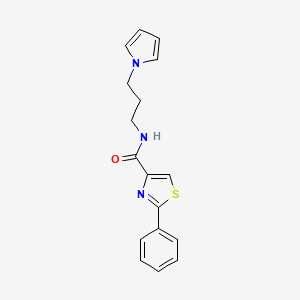

![molecular formula C17H17ClN2O3S B3013453 2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 731826-81-6](/img/structure/B3013453.png)

2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Overview

Description

The compound “2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a member of methoxybenzenes . It has a role as an anticoronaviral agent . The molecular formula of the compound is C17H15ClF2N2O3S .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI string of the compound isInChI=1S/C17H15ClF2N2O3S/c1-24-14-7-10 (4-5-13 (14)25-17 (19)20)12-8-11 (15-3-2-6-26-15)21-22 (12)16 (23)9-18/h2-7,12,17H,8-9H2,1H3 . The Canonical SMILES of the compound is COC1=C (C=CC (=C1)C2CC (=NN2C (=O)CCl)C3=CC=CS3)OC (F)F . Physical And Chemical Properties Analysis

The molecular weight of the compound is 400.8 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.2 .Scientific Research Applications

Fluorescent Chemosensor for Metal Ion Detection

The compound, under specific conditions, functions as a fluorescent chemosensor for the detection of Fe3+ metal ions. It displays on-off fluorescence characteristics for Fe3+ ions in solution, indicating its potential application in metal ion sensing and detection (Khan, 2020).

Crystal Structure Analysis

The crystal structure of a similar compound was determined using single-crystal X-ray diffraction studies. This compound crystallizes in the triclinic crystal system, and its structure is stabilized by hydrogen bond interactions, which could be relevant for understanding the structural aspects of related compounds (Prabhuswamy et al., 2016).

Density Functional Theory (DFT) Studies

Compounds with similar structures have been synthesized and analyzed using DFT. These studies include molecular geometries, electrostatic potential maps, and frontier molecular orbitals, providing a deeper understanding of the electronic properties of such compounds (Şahin et al., 2011).

Isostructural Analysis

Research on isostructural compounds has involved synthesizing and analyzing the crystal structure through single-crystal diffraction. Understanding the molecular conformation and planarity of these compounds can offer insights into the design and application of structurally related compounds (Kariuki et al., 2021).

Antimicrobial Activity

Compounds with a similar structural framework have been synthesized and tested for their antibacterial and antifungal activities. Understanding their potential antimicrobial properties can guide further research in pharmaceutical applications (Patel et al., 2013).

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been used to examine intermolecular interactions in structurally similar compounds. This analysis can provide valuable insights into the crystal packing and potential applications in material science (Delgado et al., 2020).

Optoelectronic Applications

Novel heterocyclic compounds with structural similarities have been designed and characterized for optoelectronic applications. Their optical properties, such as emission and absorption in various solvents, are of interest for potential use in optoelectronics (Ramkumar & Kannan, 2015).

Quantum Chemical Calculations and Molecular Docking

The compound and its analogs have been subject to quantum chemical calculations and molecular docking studies. These analyses help understand the molecule's interactions with biological targets, which is crucial for drug design and discovery (Viji et al., 2020).

Antidepressant Activity

Research has been conducted on structurally similar compounds for their antidepressant activity. Evaluations include behavioral investigations and neurotoxicity screening, suggesting potential therapeutic applications in mental health (Mathew et al., 2014).

Antimicrobial and Anticancer Activities

These compounds have been studied for their antimicrobial, antifungal, and anticancer activities. Understanding their biological efficacy can aid in developing new therapeutic agents (Elewa et al., 2020).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets, leading to a variety of biological activities . This interaction often results in changes at the molecular level, which can have significant effects on the organism.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

It is known that similar compounds have a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name |

2-chloro-1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-22-14-6-5-11(8-15(14)23-2)13-9-12(16-4-3-7-24-16)19-20(13)17(21)10-18/h3-8,13H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTIYCHYBRWPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

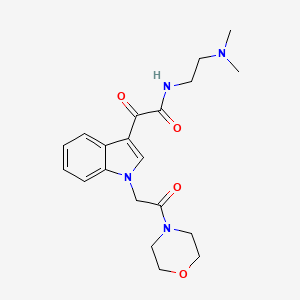

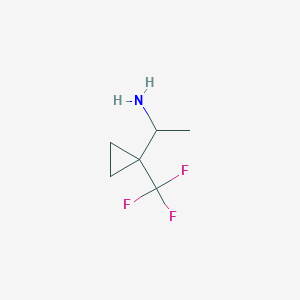

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

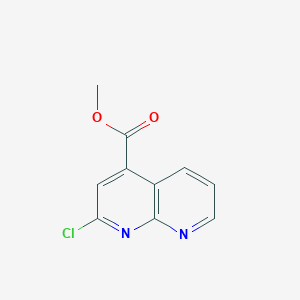

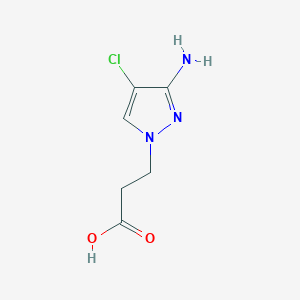

![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)

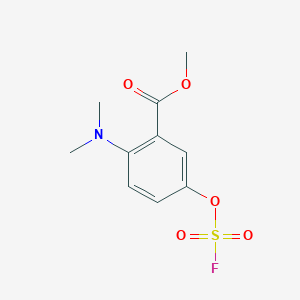

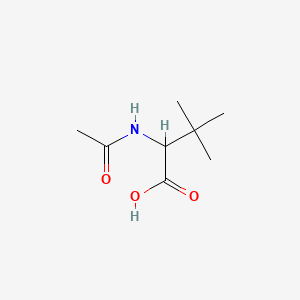

![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)